N'-[(2-chloro-6-fluorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide
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Overview
Description
(E)-N’-[(2-chloro-6-fluorophenyl)methoxy]-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide is a complex organic compound that features a combination of chloro, fluoro, methoxy, and thieno[2,3-d]pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-[(2-chloro-6-fluorophenyl)methoxy]-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thieno[2,3-d]pyrimidinyl core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the methoxy group: This step often involves nucleophilic substitution reactions.
Attachment of the (2-chloro-6-fluorophenyl)methoxy group: This can be done through coupling reactions, such as Suzuki or Heck coupling, under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-[(2-chloro-6-fluorophenyl)methoxy]-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, alkoxides, and amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(E)-N’-[(2-chloro-6-fluorophenyl)methoxy]-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (E)-N’-[(2-chloro-6-fluorophenyl)methoxy]-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2-Chloro-6-fluorophenyl)acrylate
- 2-Chloro-6-fluorophenylacetic acid
- (5-Chloro-6-fluoropyridin-2-yl)methanamine
Uniqueness
(E)-N’-[(2-chloro-6-fluorophenyl)methoxy]-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H10ClFN4OS |
---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide |
InChI |
InChI=1S/C14H10ClFN4OS/c15-11-2-1-3-12(16)10(11)6-21-20-8-18-13-9-4-5-22-14(9)19-7-17-13/h1-5,7-8H,6H2,(H,17,18,19,20) |
InChI Key |
OZNSOBXHKFCERC-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CON/C=N/C2=C3C=CSC3=NC=N2)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CONC=NC2=C3C=CSC3=NC=N2)F |
Origin of Product |
United States |
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